molecular formula C15H22N2O3 B7027464 N-(furan-3-ylmethyl)-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide

N-(furan-3-ylmethyl)-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide

Cat. No.: B7027464
M. Wt: 278.35 g/mol
InChI Key: OGJOLOHDASGUSA-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide is a complex organic compound that features a furan ring, a pyrrolidine ring, and a carboxamide group

Properties

IUPAC Name

N-(furan-3-ylmethyl)-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-13(4-2)17-9-12(7-14(17)18)15(19)16-8-11-5-6-20-10-11/h5-6,10,12-13H,3-4,7-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJOLOHDASGUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CC(CC1=O)C(=O)NCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of furan derivatives with pyrrolidine and carboxamide precursors under controlled conditions. For instance, the synthesis might start with the preparation of a furan-3-ylmethyl intermediate, which is then reacted with a pentan-3-ylpyrrolidine derivative in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCM (dichloromethane) as a solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, large-scale production would require robust purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group in the pentan-3-yl chain can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol .

Scientific Research Applications

N-(furan-3-ylmethyl)-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The furan ring can engage in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-3-ylmethyl)-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide is unique due to the combination of its structural elements, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications .

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